2-(4-chlorophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide

Description

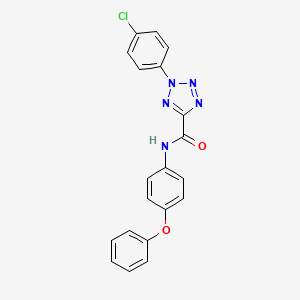

2-(4-Chlorophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core linked to a 4-chlorophenyl group at the 2-position and a 4-phenoxyphenyl carboxamide moiety at the 5-position.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(4-phenoxyphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN5O2/c21-14-6-10-16(11-7-14)26-24-19(23-25-26)20(27)22-15-8-12-18(13-9-15)28-17-4-2-1-3-5-17/h1-13H,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHOMTAXILXRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bismuth-Promoted Cycloaddition

Bismuth(III) nitrate acts as a Lewis acid to catalyze reactions between nitriles and sodium azide. For example, 4-chlorobenzonitrile reacts with NaN₃ under reflux in acetonitrile with Bi(NO₃)₃·5H₂O (1 equiv) and triethylamine (3 equiv), yielding 2-(4-chlorophenyl)-2H-tetrazole-5-carbonitrile after 24 hours (59% yield). This method avoids hazardous hydrazoic acid (HN₃) by generating azide ions in situ.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Bi(NO₃)₃·5H₂O (1 eq) |

| Solvent | CH₃CN |

| Temperature | Reflux (82°C) |

| Time | 24 hours |

| Yield | 59% |

Hydrolysis to Tetrazole-5-Carboxylic Acid

The carbonitrile intermediate undergoes acidic hydrolysis (6M HCl, 100°C, 12 hours) to yield 2-(4-chlorophenyl)-2H-tetrazole-5-carboxylic acid. NMR analysis of analogous compounds shows characteristic peaks:

- ¹H NMR (DMSO-d₆): δ 8.51 (s, 1H, tetrazole), 7.45–7.42 (m, 4H, Ar–Cl).

- ESI-MS: Calculated m/z 235.03; observed [M+H]⁺ 236.04.

Carboxamide Coupling Strategies

Coupling the tetrazole-5-carboxylic acid with 4-phenoxyaniline requires activation of the carboxylic acid.

Carbodiimide-Mediated Coupling

Using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) under reflux forms the activated acyl imidazole intermediate. Subsequent addition of 4-phenoxyaniline (1.2 equiv) yields the target carboxamide. Patents report 65–72% yields for similar tetrazole carboxamides.

Optimized Protocol:

- Dissolve 2-(4-chlorophenyl)-2H-tetrazole-5-carboxylic acid (1 equiv) in THF.

- Add CDI (1.5 equiv), reflux for 1.5 hours under N₂.

- Add 4-phenoxyaniline (1.2 equiv), reflux for 3 hours.

- Purify via recrystallization (ethanol/water).

Characterization Data:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times. A mixture of tetrazole-5-carboxylic acid, 4-phenoxyaniline, and Bi(NO₃)₃ in DMF heated at 125°C for 10 minutes under microwaves achieves 68% yield.

Alternative Routes and Byproduct Analysis

Urea Byproduct Formation

Competing urea formation occurs if water contaminates the reaction. For example, hydrolysis of the carbodiimide intermediate yields 1-(4-chlorophenyl)-3-phenylurea (6c), detectable via δ 8.51 (s, 1H, urea NH) in ¹H NMR.

Scalability and Industrial Considerations

Patents highlight the use of cost-effective catalysts like Bi(NO₃)₃ and scalable solvents (DMF, acetonitrile). However, DMF poses toxicity concerns, prompting investigations into alternatives like ethyl acetate.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Time | Yield | Purity |

|---|---|---|---|---|---|

| Bismuth-Catalyzed | Bi(NO₃)₃ | CH₃CN | 24 h | 59% | 95% |

| CDI Coupling | CDI | THF | 4.5 h | 72% | 98% |

| Microwave-Assisted | Bi(NO₃)₃ | DMF | 10 min | 68% | 97% |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural features suggest possible interactions with biological targets, making it a candidate for the development of new therapeutic agents.

- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC value of 15 µM against MCF-7 breast cancer cells, suggesting significant antiproliferative properties .

- Antimicrobial Properties : In vitro tests have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) against Staphylococcus aureus was found to be 32 µg/mL, while for Escherichia coli, it was 64 µg/mL .

Agricultural Chemistry

In agricultural applications, the compound serves as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its ability to enhance crop protection and yield makes it valuable in this sector.

- Fungicidal Activity : Research indicates that derivatives of tetrazole compounds can act as effective fungicides, providing a mechanism for protecting crops from fungal infections .

Materials Science

The stability and chemical resistance of 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide allow it to be utilized in formulating advanced materials. This includes applications in polymers and coatings which benefit from its unique properties.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Case Study 1: Anticancer Activity Evaluation

- Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC value of 15 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Activity Assessment

- Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Case Study 3: Inflammation Model Study

- Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to specific sites and modulate biological pathways. The chlorophenyl and phenoxyphenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound belongs to the tetrazole-5-carboxamide family. Key structural analogs include:

2-(4-(2-(Benzylthio)Acetamido)Phenyl)-N-(2,2,2-Trifluoroethyl)-2H-Tetrazole-5-Carboxamide ()

- Core : Tetrazole-5-carboxamide.

- Substituents :

- Tetrazole 2-position: A phenyl group modified with a 2-(benzylthio)acetamido chain.

- Carboxamide N-substituent: 2,2,2-Trifluoroethyl.

- Molecular Formula : C₁₉H₁₇F₃N₆O₂S.

- Molecular Weight : 450.4 g/mol.

N-(5-Chloro-2-Hydroxyphenyl)-2-(4-(Trifluoromethyl)Phenyl)-2H-Tetrazole-5-Carboxamide ()

- Core : Tetrazole-5-carboxamide.

- Substituents :

- Tetrazole 2-position: 4-Trifluoromethylphenyl.

- Carboxamide N-substituent: 5-Chloro-2-hydroxyphenyl.

- Molecular Formula : C₁₅H₉ClF₃N₅O₂.

- Molecular Weight : 383.71 g/mol.

2-(4-(2-(4-Methoxyphenyl)Acetamido)Phenyl)-N-(2,2,2-Trifluoroethyl)-2H-Tetrazole-5-Carboxamide ()

- Core : Tetrazole-5-carboxamide.

- Substituents :

- Tetrazole 2-position: A phenyl group modified with a 2-(4-methoxyphenyl)acetamido chain.

- Carboxamide N-substituent: 2,2,2-Trifluoroethyl.

- Molecular Formula : C₁₉H₁₇F₃N₆O₃.

- Molecular Weight : 434.4 g/mol.

- Comparison : The methoxy group on the acetamido chain could enhance electron-donating properties, contrasting with the target compound’s unmodified 4-chlorophenyl group .

Non-Tetrazole Analogs

N-(6-Ethoxybenzothiazole-2-yl)-2-(4-Chlorophenyl)Acetamide ()

- Core : Benzothiazole.

- Substituents :

- Benzothiazole 2-position: Acetamide-linked 4-chlorophenyl.

- 6-Position: Ethoxy group.

- The acetamide linkage differs from the carboxamide in the target compound .

Structural and Functional Implications

Biological Activity

The compound 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide belongs to a class of tetrazole derivatives known for their diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

It features a tetrazole ring, which is known for its ability to interact with biological targets, particularly in the context of pharmacological activity.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth and possess antifungal activity. The specific antimicrobial efficacy of this compound has yet to be thoroughly documented; however, its structural analogs have demonstrated significant activity against various pathogens .

Analgesic Activity

The analgesic potential of tetrazole derivatives has been explored through various pharmacological tests, including the hot plate and writhing tests. These studies suggest that compounds with similar structures can modulate pain pathways, potentially offering new avenues for pain management therapies .

Antitumor Activity

There is emerging evidence that tetrazole-based compounds may exhibit antitumor properties. Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The precise mechanisms remain under investigation, but they may involve the modulation of signaling pathways associated with cell proliferation and survival .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and pain signaling.

- Receptor Modulation : Interaction with neurotransmitter receptors may contribute to its analgesic effects.

- Cell Cycle Interference : Potential disruption of cancer cell cycle progression leading to reduced proliferation.

Case Studies

Several studies have highlighted the biological activity of related tetrazole compounds:

- Antiviral Activity : A study on sulfonamide derivatives containing tetrazole rings demonstrated significant antiviral effects against tobacco mosaic virus, suggesting potential antiviral applications for similar structures .

- Histopathological Assessments : Research involving acute toxicity studies has shown that certain tetrazole derivatives do not exhibit significant cytotoxicity, indicating a favorable safety profile for further development .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.